molecular formula C7H7F3N2 B12965986 (2,4,6-Trifluorobenzyl)hydrazine

(2,4,6-Trifluorobenzyl)hydrazine

Cat. No.: B12965986
M. Wt: 176.14 g/mol
InChI Key: JQNUOXPGJTWMNC-UHFFFAOYSA-N
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Description

(2,4,6-Trifluorobenzyl)hydrazine is an organic compound characterized by the presence of three fluorine atoms attached to a benzyl group, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trifluorobenzyl)hydrazine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,4,6-Trifluorobenzyl chloride+Hydrazine hydrateThis compound+HCl\text{2,4,6-Trifluorobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2,4,6-Trifluorobenzyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Trifluorobenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitriles.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of azides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,4,6-Trifluorobenzyl)hydrazine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,4,6-Trifluorobenzyl)hydrazine involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. Specific molecular targets and pathways may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

  • 2,4,6-Trifluorobenzylamine
  • 2,4,6-Trifluorobenzonitrile
  • 2,4,6-Trifluorobenzaldehyde

Comparison: (2,4,6-Trifluorobenzyl)hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity compared to its analogs. For instance, while 2,4,6-Trifluorobenzylamine primarily undergoes amine-specific reactions, this compound can participate in both hydrazine and benzyl-specific transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

(2,4,6-trifluorophenyl)methylhydrazine

InChI

InChI=1S/C7H7F3N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2

InChI Key

JQNUOXPGJTWMNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CNN)F)F

Origin of Product

United States

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